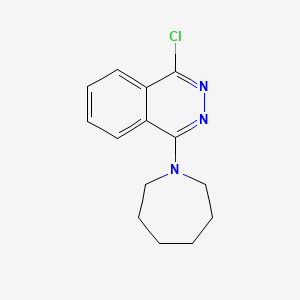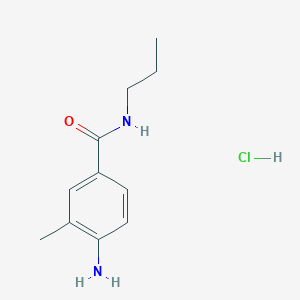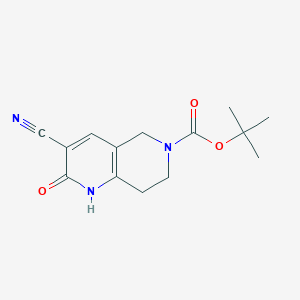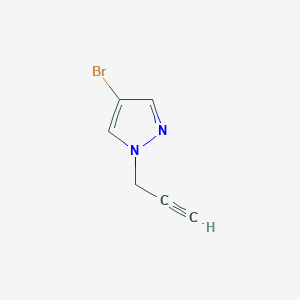![molecular formula C13H26N2O2 B1522557 tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate CAS No. 1269152-52-4](/img/structure/B1522557.png)
tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate
Overview
Description
“tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate” is a chemical compound with the molecular formula C13H26N2O2 . It is an oil at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H26N2O2/c1-10-7-5-6-8-13(10,14)9-15-11(16)17-12(2,3)4/h10H,5-9,14H2,1-4H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.36 . It is an oil at room temperature .Scientific Research Applications
Synthesis of Spirocyclopropanated Analogues of Insecticides
The compound tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been converted into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This synthesis involves a key cocyclization step, demonstrating the compound's utility in creating analogues with potential for enhanced insecticidal activity (Brackmann et al., 2005).
Enantioselective Synthesis of Carbocyclic Analogues
tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its role in the synthesis of key components for nucleic acid research (Ober et al., 2004).
Mild and Efficient One-Pot Curtius Rearrangement
A study showcased the use of di-tert-butyl dicarbonate and sodium azide for the formation of an acyl azide intermediate, which undergoes Curtius rearrangement to produce tert-butyl carbamate derivatives efficiently. This method highlights the compound's relevance in the synthesis of protected amino acids (Lebel & Leogane, 2005).
Synthesis of Biologically Active Compounds
Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate serves as an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). This work established a rapid synthetic method for the compound, demonstrating its utility in medicinal chemistry (Zhao et al., 2017).
Chemoselective Transformation of Amino Protecting Groups
The research on silyl carbamates, including the N-tert-butyldimethylsilyloxycarbonyl group synthesized from tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate, has revealed their significance in the chemoselective transformation of amino protecting groups. This process demonstrates the versatility of tert-butyl carbamates in synthetic chemistry applications (Sakaitani & Ohfune, 1990).
Safety and Hazards
The compound is classified as a danger according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10-7-5-6-8-13(10,14)9-15-11(16)17-12(2,3)4/h10H,5-9,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCOPBUSXKFUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1522474.png)

![2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile](/img/structure/B1522477.png)


![tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1522483.png)

![Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B1522488.png)
![2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B1522491.png)
![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1522492.png)

![2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate](/img/structure/B1522494.png)

![butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate](/img/structure/B1522497.png)